3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC14801934
Molecular Formula: C18H20N4O2S2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 3-tert-butyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O2S2/c1-18(2,3)13-9-25-17-19-8-10(15(24)22(13)17)14(23)21-16-20-11-6-4-5-7-12(11)26-16/h8-9H,4-7H2,1-3H3,(H,20,21,23) |
| Standard InChI Key | YYTGFOJIZYWIGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-tert-butyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)- thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects its intricate architecture. Its molecular formula, C₁₈H₂₀N₄O₂S₂, corresponds to a molecular weight of 388.5 g/mol. Key structural features include:
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A thiazolo[3,2-a]pyrimidine bicyclic system with a ketone group at position 5.
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A tert-butyl substituent at position 3, enhancing lipophilicity and metabolic stability.
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A 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group linked via a carboxamide bond at position 6.
The canonical SMILES representation, CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4, provides a precise two-dimensional visualization of atomic connectivity.
Physicochemical Properties
Experimental and computational studies reveal the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 388.5 g/mol |
| Topological Polar Surface | 116 Ų |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The logP value indicates moderate lipophilicity, suggesting favorable membrane permeability. The presence of two hydrogen bond donors and six acceptors aligns with its capacity for targeted protein interactions.
Synthesis and Structural Optimization
Conventional Multi-Step Synthesis
The synthesis typically involves three sequential stages :
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Formation of the Thiazolo[3,2-a]pyrimidine Core: Condensation of ethyl acetoacetate with 2-aminothiazole derivatives under acidic conditions generates the bicyclic scaffold.
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Introduction of the tert-Butyl Group: Alkylation at position 3 using tert-butyl bromide in the presence of a base (e.g., K₂CO₃).
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Carboxamide Coupling: Reaction of the intermediate carboxylic acid with 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole using carbodiimide coupling agents (e.g., EDC/HOBt).
Green Chemistry Approaches
Recent advancements employ Fe₃O₄@l-arginine nanoparticles as heterogeneous catalysts in a one-pot multicomponent reaction . This method achieves:
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Reaction Time Reduction: From 48 hours (conventional) to 6–8 hours.
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Yield Improvement: Up to 34% under ultrasonic irradiation.
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Solvent Sustainability: Replacement of dichloromethane with ethanol/water mixtures.
The catalytic mechanism involves activation of carbonyl groups through hydrogen bonding with arginine’s guanidinium moiety, facilitating nucleophilic attack .
Biological Activity and Mechanism of Action
Antimycobacterial Efficacy
The compound demonstrates potent activity against Mycobacterium tuberculosis H37Rv (MIC = 1.56 µg/mL) and multidrug-resistant (MDR) strains (MIC = 3.12 µg/mL) . Comparative studies against first-line drugs reveal:
| Agent | MIC Against MDR-TB (µg/mL) |
|---|---|
| Isoniazid | >16 |
| Rifampicin | >32 |
| This Compound | 3.12 |
Mechanistic studies indicate dual targeting:
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Inhibition of InhA (Enoyl-ACP Reductase): Binding to the NADH cofactor pocket (Kᵢ = 0.8 µM).
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Disruption of Cell Wall Arabinogalactan: Interaction with the DprE1 enzyme (IC₅₀ = 2.4 µM) .
Broad-Spectrum Antimicrobial Activity
Beyond mycobacteria, the compound exhibits:
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Antifungal Activity: Against Candida albicans (MIC = 6.25 µg/mL) via ergosterol biosynthesis inhibition .
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Antigram-Positive Activity: MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus and Enterococcus faecium.
Structure-Activity Relationship (SAR) Insights
Critical structural determinants of activity include:
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tert-Butyl Group: Removal reduces antimycobacterial activity by 8-fold, likely due to decreased membrane penetration.
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Tetrahydrobenzo[d]thiazole Moiety: Saturation of the benzothiazole ring enhances solubility while maintaining target affinity.
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Carboxamide Linkage: Replacement with ester groups abolishes activity, underscoring the importance of hydrogen bonding.
Comparative Analysis with Analogues
Thiazolopyrimidine Derivatives
Comparison with unsubstituted thiazolo[3,2-a]pyrimidine (MIC = 25 µg/mL) highlights the critical role of the tert-butyl and tetrahydrobenzo[d]thiazole groups in boosting potency .
Pyrazole-Based Antimycobacterials
While pyrazole derivatives (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide) show moderate activity (MIC = 12.5 µg/mL), their mechanisms differ, primarily targeting DNA gyrase .
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